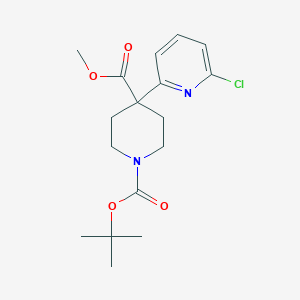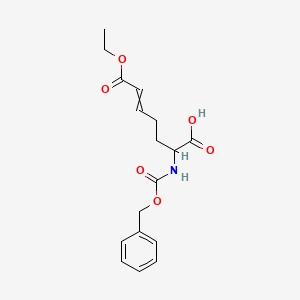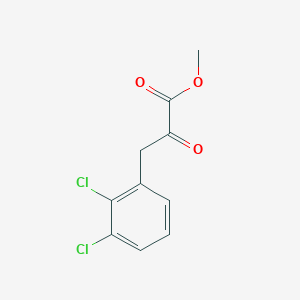![molecular formula C29H36BClFNO5 B13687501 [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)
[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] is a complex organic compound that belongs to the class of boronic esters Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dihydrobenzofurane core: This can be achieved through a cyclization reaction involving a phenyl-substituted precursor.
Introduction of the bromo and chloro substituents: These halogens can be introduced via electrophilic aromatic substitution reactions.
Formation of the pyrrolidinyl group: This step involves the addition of a pyrrolidine ring to the core structure.
Boronic ester formation: The final step involves the reaction of the intermediate with pinacol boronic acid under mild conditions to form the boronic ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.
Chemical Reactions Analysis
Types of Reactions
[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The bromo and chloro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The halogens can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include the corresponding boronic acids, hydrogenated derivatives, and substituted derivatives, depending on the specific reaction conditions used.
Scientific Research Applications
Chemistry
In chemistry, [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] is used as a building block in the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of biologically active molecules
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its boronic ester group allows for the formation of strong covalent bonds with other molecules, making it useful in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] involves its ability to form covalent bonds with other molecules through its boronic ester group. This allows it to participate in various chemical reactions, including Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the additional substituents present in [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester].
3,4-Diaminophenylboronic Acid Pinacol Ester: Contains amino groups instead of halogens and pyrrolidinyl groups.
(Dimethylphenylsilyl)boronic Acid Pinacol Ester: Contains a silyl group instead of the halogens and pyrrolidinyl groups.
Uniqueness
This compound] is unique due to its combination of halogen, pyrrolidinyl, and boronic ester groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C29H36BClFNO5 |
|---|---|
Molecular Weight |
543.9 g/mol |
IUPAC Name |
tert-butyl 2-[5-chloro-6-fluoro-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1-benzofuran-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C29H36BClFNO5/c1-26(2,3)36-25(34)33-15-11-14-22(33)29(18-12-9-8-10-13-18)17-19-21(35-29)16-20(32)24(31)23(19)30-37-27(4,5)28(6,7)38-30/h8-10,12-13,16,22H,11,14-15,17H2,1-7H3 |
InChI Key |
XUDVXPBOMVUYKT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(OC3=CC(=C2Cl)F)(C4CCCN4C(=O)OC(C)(C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)













